Ethyl 2-chloro-6-nitrobenzoate
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to ethyl 2-chloro-6-nitrobenzoate often involves nitration reactions, esterification, or specific substitution reactions. For instance, the preparation of ethyl 4-butylamino-3-nitrobenzoate illustrates a related process where ethyl 4-hydroxybenzoate reacts with 1,2-dichloro-4-nitrobenzene in the presence of potassium hydroxide, demonstrating the potential synthetic pathways that could be applied to ethyl 2-chloro-6-nitrobenzoate (Chen et al., 2006).
Molecular Structure Analysis
Molecular structure analysis involves examining the arrangement of atoms within a molecule and how this influences its properties and reactivity. The crystal structure of related nitrobenzoate compounds reveals intramolecular and intermolecular hydrogen bonding, indicating how such structural features could influence the behavior of ethyl 2-chloro-6-nitrobenzoate (Sonar et al., 2007).
Chemical Reactions and Properties
Ethyl 2-chloro-6-nitrobenzoate may undergo various chemical reactions, including nucleophilic substitution, due to the presence of the nitro group and the ester functional group. For example, reactions involving nitrobenzoate compounds with ethylene chlorohydrin highlight the reactivity of nitro groups in substitution reactions, providing insight into the types of chemical transformations ethyl 2-chloro-6-nitrobenzoate might undergo (Ambartsumova et al., 2002).
Physical Properties Analysis
The physical properties of ethyl 2-chloro-6-nitrobenzoate, such as melting point, boiling point, and solubility, can be inferred from similar compounds. The detailed crystallographic study of related nitrobenzoate esters provides valuable information on the solid-state structure, which can affect solubility and melting points (Hughes & Trotter, 1971).
Scientific Research Applications
Functionalization of Nitrobenzo Compounds : Ethyl 2-chloro-6-nitrobenzoate is used in the synthesis of substituted ethanols and esters, employing the tetrakis(dimethylamino)ethylene (TDAE) methodology. This demonstrates its utility in creating various chemical derivatives (Amiri-Attou, Terme, & Vanelle, 2005).
Voltammetric Studies : Ethyl 2-chloro-6-nitrobenzoate has been used in cyclic voltammetric studies to understand the behavior of nitroaromatic compounds and their nitro radical anions. This is crucial for comprehending the chemical kinetics and properties of these compounds (Carbajo et al., 2000).
Crystallization and Molecular Structure Analysis : It is utilized in the crystallization and molecular structure analysis of various compounds. For example, studying the crystal structure of benzyl 2,6-dihydroxy-3-nitrobenzoate offers insights into molecular interactions and stability (Sonar et al., 2007).
Nonlinear Optical Properties : Ethyl 2-chloro-6-nitrobenzoate derivatives show potential in photonics due to their nonlinear optical properties. These properties make them suitable for applications in photonic devices (Nair et al., 2022).
Solvation and Reactivity Studies : The compound is used in the study of solvation and nucleophilic reactivity, which are essential for understanding chemical reactions in different solvent conditions (Kondo et al., 2002).
Catalysis in Esterification : Ethyl 2-chloro-6-nitrobenzoate is also studied in the context of catalysis, particularly in the esterification of nitrobenzoic acid. This demonstrates its importance in synthetic chemistry (Hong-ze, 2013).
Safety And Hazards
According to the Safety Data Sheets, if Ethyl 2-chloro-6-nitrobenzoate is inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If it comes into contact with skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced .
properties
IUPAC Name |
ethyl 2-chloro-6-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-2-15-9(12)8-6(10)4-3-5-7(8)11(13)14/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVPOQALVJHYNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569882 | |
Record name | Ethyl 2-chloro-6-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80569882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloro-6-nitrobenzoate | |
CAS RN |
172217-16-2 | |
Record name | Ethyl 2-chloro-6-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80569882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.